![molecular formula C19H25F2NO B5885414 N,N-dicyclohexyl-2,6-difluorobenzamide](/img/structure/B5885414.png)
N,N-dicyclohexyl-2,6-difluorobenzamide
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Overview
Description
N,N-dicyclohexyl-2,6-difluorobenzamide, commonly known as DCDHF-DA, is a fluorescent dye that is widely used in scientific research. It is a member of the family of 2,6-difluoro-substituted benzamide dyes, which are known for their high fluorescence quantum yields and excellent photostability. DCDHF-DA is particularly useful for studying intracellular processes, as it can be easily taken up by living cells and has a high signal-to-noise ratio.
Mechanism of Action
DCDHF-DA is a lipophilic dye that can pass through the cell membrane and accumulate in the cytoplasm and mitochondria. Once inside the cell, DCDHF-DA is converted to a highly fluorescent derivative by esterases, which cleave the diacetate groups. The fluorescent signal generated by DCDHF-DA is proportional to the amount of dye present in the cell, allowing researchers to quantify cellular processes.
Biochemical and Physiological Effects:
DCDHF-DA is non-toxic and does not have any known biochemical or physiological effects on cells. It is widely used in live-cell imaging experiments and has been shown to be compatible with a variety of cell types and experimental conditions.
Advantages and Limitations for Lab Experiments
The main advantages of DCDHF-DA are its high fluorescence quantum yield, excellent photostability, and compatibility with live-cell imaging experiments. Its lipophilic nature allows it to easily penetrate the cell membrane and accumulate in the cytoplasm and mitochondria. However, DCDHF-DA has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties. Additionally, DCDHF-DA is not suitable for use in fixed-cell imaging experiments, as the dye is rapidly hydrolyzed by esterases in dead cells.
Future Directions
There are several future directions for the use of DCDHF-DA in scientific research. One area of interest is the development of new derivatives with improved fluorescence properties, such as increased brightness and longer emission wavelengths. Another area of interest is the use of DCDHF-DA in combination with other fluorescent probes to study multiple cellular processes simultaneously. Finally, there is potential for the use of DCDHF-DA in clinical applications, such as the detection of cancer cells or the monitoring of mitochondrial function in disease states.
Synthesis Methods
The synthesis of DCDHF-DA involves several steps, including the reaction of a benzaldehyde derivative with an amine, followed by a condensation reaction with a difluorobenzene derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of DCDHF-DA is well-established and has been described in several scientific publications.
Scientific Research Applications
DCDHF-DA has a wide range of applications in scientific research, particularly in the fields of cell biology and neuroscience. It is commonly used as a fluorescent probe to study intracellular processes, such as mitochondrial membrane potential, reactive oxygen species production, and lipid peroxidation. DCDHF-DA can also be used to label and track cells, as it is non-toxic and does not interfere with cellular processes.
properties
IUPAC Name |
N,N-dicyclohexyl-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2NO/c20-16-12-7-13-17(21)18(16)19(23)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWFVMOAARJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196792 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N-dicyclohexyl-2,6-difluorobenzamide |
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